Berninamycin D

Übersicht

Beschreibung

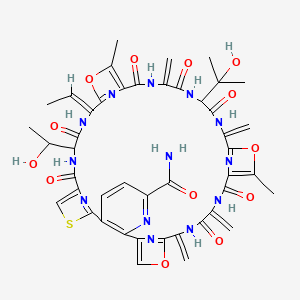

Berninamycin D: is a member of the thiopeptide antibiotics class. It was first isolated in 1994 from a strain of Streptomyces as a minor analogue of Berninamycin A . Thiopeptides are characterized by macrocyclic structures containing atypical amino acids linked to thiazole and oxazole rings. Unlike other members of this class, this compound lacks the didehydroalaninyl side chain.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von Berninamycin D umfassen mehrere wissenschaftliche Bereiche:

Chemie: Forscher untersuchen seine einzigartige Struktur und Reaktivität.

Biologie: Untersuchungen befassen sich mit seinen Wechselwirkungen mit zellulären Komponenten.

Medizin: Das Potenzial von this compound als Antibiotikum oder Therapeutikum ist ein laufendes Forschungsgebiet.

Industrie: Seine industriellen Anwendungen, falls vorhanden, müssen noch vollständig erforscht werden.

5. Wirkmechanismus

Der genaue Mechanismus, durch den this compound seine Wirkung entfaltet, ist nicht vollständig geklärt. es beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen in Bakterienzellen.

Wirkmechanismus

Target of Action

Berninamycin D is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria . The primary targets of this compound are the bacterial ribosomes, specifically the complex of 23s RNA with protein L11 .

Mode of Action

This compound interacts with its targets by binding to the complex of 23s RNA with protein L11 . This interaction disrupts the normal function of the ribosomes, thereby inhibiting protein synthesis in the bacteria . This mode of action is similar to that of thiostrepton, another antibiotic, despite their structural dissimilarity .

Biochemical Pathways

The production of this compound involves a biosynthetic gene cluster from marine-derived Streptomyces sp. SCSIO 11878 . Heterologous expression of this gene cluster in different terrestrial model Streptomyces hosts leads to the production of this compound .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis in Gram-positive bacteria, leading to their death . This makes this compound a potent antibiotic against these types of bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound can vary depending on the host in which the berninamycin biosynthetic gene cluster is expressed

Biochemische Analyse

Cellular Effects

Berninamycin D has potent activity against Gram-positive bacteria . It inhibits protein synthesis in these bacteria, disrupting their cellular processes

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting protein synthesis in Gram-positive bacteria

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthetic gene cluster responsible for Berninamycin D production was identified in marine-derived Streptomyces sp. SCSIO 11878. Heterologous expression of this gene cluster in different terrestrial model Streptomyces hosts led to the production of Berninamycins A (1) and B (2) in Streptomyces lividans SBT18 and Streptomyces coelicolor M1154. Additionally, two new linearized Berninamycins, J (3) and K (4), were obtained in Streptomyces albus J1074 .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Berninamycin D unterliegt wahrscheinlich verschiedenen chemischen Transformationen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. spezifische Details sind jedoch rar.

Häufige Reagenzien und Bedingungen: Die Reagenzien und Bedingungen, die an den chemischen Reaktionen von this compound beteiligt sind, sind noch Gegenstand intensiver Forschung. Wissenschaftler wollen die enzymatische Maschinerie aufdecken, die für seine Biosynthese verantwortlich ist.

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound resultieren, wurden nicht umfassend charakterisiert. Weitere Studien sind erforderlich, um diese Aspekte zu klären.

Vergleich Mit ähnlichen Verbindungen

Berninamycin D zeichnet sich durch seine einzigartige Struktur und das Fehlen der Didehydroalaninyl-Seitenkette aus. Ähnliche Verbindungen umfassen Berninamycin A und Berninamycin C, die beide das Thiopeptidscaffold teilen, aber Variationen in Seitenketten und funktionellen Gruppen aufweisen .

Eigenschaften

IUPAC Name |

(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYFBJUVNSGWDG-MYKKPKGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H45N13O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

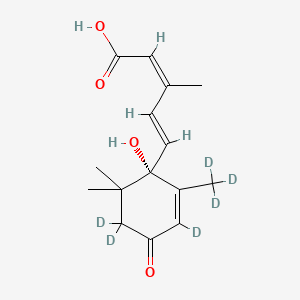

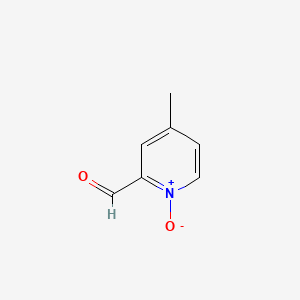

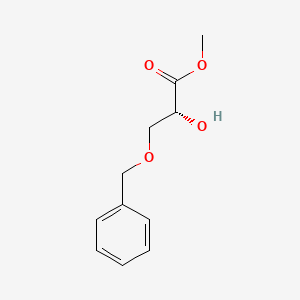

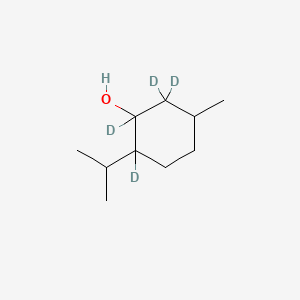

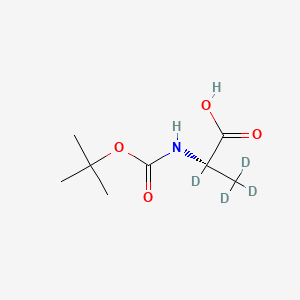

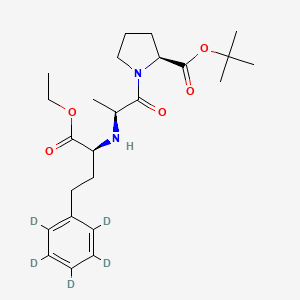

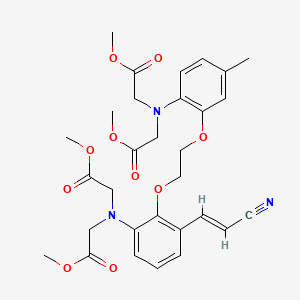

Feasible Synthetic Routes

Q1: What is the key structural difference between Berninamycin D and Berninamycin A?

A1: this compound differentiates itself from Berninamycin A in the number of dehydroalanine units attached to its pyridine ring. Berninamycin A possesses a specific number of these units, while this compound has two fewer. [, ] This structural variation could potentially influence its interaction with biological targets and impact its activity.

Q2: How does the structure of this compound compare to other minor metabolites like Berninamycin B and C?

A2: this compound, B, and C all exhibit structural variations from the parent compound, Berninamycin A. Berninamycin B substitutes a valine unit for the β-hydroxyvaline unit found in the cyclic peptide loop of Berninamycin A. [] Berninamycin C is postulated to have only one dehydroalanine unit attached to the carboxyl carbon of the pyridine ring, further differentiating it from this compound. [] These structural distinctions within the Berninamycin family highlight the potential for diverse biological activities and warrant further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)